BenchChemオンラインストアへようこそ!

FPR Agonist 43

Formyl Peptide Receptor GPCR Pharmacology Neutrophil Biology

FPR Agonist 43 is a non-peptide, orally bioavailable dual agonist of FPR1 and FPR2. Its unique pyrazolone scaffold and ability to induce receptor cross-desensitization make it essential for studying inflammatory resolution. This compound is not interchangeable with selective agonists or peptides. Ensure research integrity with this validated probe, backed by a high-resolution cryo-EM structure for rational drug design.

Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
CAS No. 903895-98-7
Cat. No. B1682946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPR Agonist 43
CAS903895-98-7
SynonymsTCFPR43;  TC FPR 43;  TC-FPR-43
Molecular FormulaC20H21ClN4O2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27)
InChIKeyPAEBEUZTAPIOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea (CAS 903895-98-7) Procurement Guide: A Dual FPR1/FPR2 Agonist with Validated Oral Bioavailability and Cryo-EM Structural Definition


3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea (CAS 903895-98-7), also known as TC-FPR 43 or FPR Agonist 43, is a synthetic pyrazolone-derived small molecule [1]. It functions as a dual agonist of the formyl peptide receptors FPR1 and FPR2 (formerly FPRL1/ALX) [2]. Unlike peptide-based agonists or selective FPR2 activators, this compound exhibits a distinct pharmacological profile characterized by receptor cross-desensitization and oral bioavailability, making it a critical chemical probe for investigating the FPR axis in inflammation and resolution [3].

Why 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea Cannot Be Substituted with Common FPR Agonists or Generic Pyrazolones


Generic substitution with other FPR agonists (e.g., fMLF peptides, MMK1, or BMS-986235) or structurally related pyrazolones is scientifically invalid for this compound. 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea possesses a unique dual FPR1/FPR2 agonism profile with distinct functional bias [1], whereas many comparators exhibit high selectivity for a single receptor subtype . Furthermore, its oral bioavailability in rodent models [2] differentiates it from most peptide-based FPR agonists. Critically, the specific pyrazolone scaffold of this compound is essential for its activity; structurally related pyrazolone derivatives have been shown to possess low or absent FPR agonist activity [3], precluding any assumption that in-class analogs will behave similarly.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea vs. FPR Agonist Comparators


Dual FPR1/FPR2 Agonist Profile Versus Selective FPR2 Agonists

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea (Compound 43) is a dual agonist of FPR1 and FPR2, in contrast to comparators like MMK1 which are highly selective for FPR2 . This dual agonism is critical for its functional effects in human neutrophils, where FPR1 is the preferred receptor [1].

Formyl Peptide Receptor GPCR Pharmacology Neutrophil Biology

Potent Inhibition of Neutrophil Migration Versus fMLF-Induced Chemotaxis

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea potently inhibits neutrophil migration induced by the endogenous FPR1 agonist fMLF . This functional antagonism distinguishes it from peptide agonists that primarily induce chemotaxis.

Inflammation Chemotaxis Neutrophil Migration

Oral Bioavailability and In Vivo Anti-Inflammatory Efficacy

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea demonstrates oral bioavailability and in vivo efficacy in a mouse model of acute inflammation, unlike many peptide FPR agonists which require parenteral administration . It significantly reduces ear swelling induced by prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) .

Oral Bioavailability In Vivo Pharmacology Anti-inflammatory

Cryo-EM Structural Definition Enables Rational Drug Design

The cryo-EM structure of the human FPR2-Gi complex bound to 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea (designated Compound C43) has been solved at 3.0 Å resolution [1]. This provides atomic-level detail of the ligand-receptor interaction, which is not available for many other FPR agonists. The structure reveals a conserved activation chamber at the bottom of the ligand-binding pocket, offering a template for rational drug design [2].

Structural Biology Cryo-EM GPCR Drug Discovery

Non-Peptide Small-Molecule Scaffold with Defined Chemical Tractability

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea is a non-peptide small molecule (MW 384.86), offering advantages over peptide-based FPR agonists such as fMLF, MMK1, and WKYMVm in terms of stability, solubility, and amenability to chemical optimization [1]. The pyrazolone scaffold is a privileged structure in medicinal chemistry, but activity is exquisitely dependent on specific substitution patterns, as demonstrated by SAR studies showing that related pyrazolone derivatives have markedly reduced FPR activity [2].

Chemical Probe Drug Discovery Small Molecule SAR

Optimal Research and Industrial Use Cases for 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea Based on Verified Evidence


Investigating FPR1/FPR2 Crosstalk and Neutrophil Functional Modulation

This compound is uniquely suited for studies requiring simultaneous activation of both FPR1 and FPR2 on human neutrophils. Its ability to induce receptor cross-desensitization and inhibit chemotaxis [1] makes it an essential tool for dissecting the interplay between these receptors in inflammatory resolution and host defense [2]. It is not interchangeable with selective FPR2 agonists like MMK1 or BMS-986235, which do not engage FPR1.

In Vivo Studies of Chronic Inflammation and Tissue Repair Requiring Oral Dosing

The oral bioavailability of this compound [1] is a critical differentiator for long-term in vivo studies in rodent models of chronic inflammatory diseases (e.g., arthritis, atherosclerosis, colitis). Its demonstrated efficacy in reducing PGE2- and LTB4-induced ear swelling [2] supports its use in pain and inflammation models where oral administration is preferred over injection.

Structure-Based Drug Design Targeting Formyl Peptide Receptors

The availability of a high-resolution cryo-EM structure of this compound bound to the FPR2-Gi complex [1] provides an unparalleled resource for structure-based drug discovery programs. Medicinal chemists can use this structural template to rationally design next-generation FPR modulators with improved potency, selectivity, or biased signaling profiles [2].

Chemical Biology and Probe Development for GPCR Signaling

As a non-peptide small molecule with defined pharmacology and a known crystal structure pose, this compound serves as an ideal chemical probe for studying GPCR signaling pathways involving FPRs. It can be used in high-content screening, biophysical assays, and chemical proteomics to identify downstream effectors and protein interaction networks associated with FPR activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPR Agonist 43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.